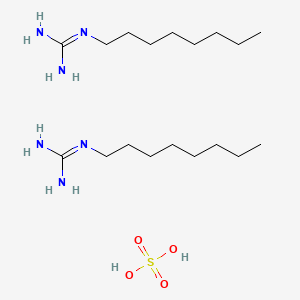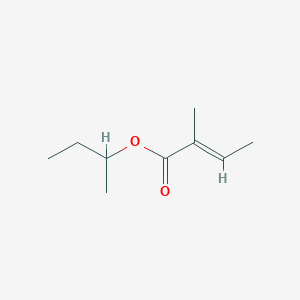
Lithium dibutyl(isopropyl)magnesate
Vue d'ensemble
Description
Lithium dibutyl(isopropyl)magnesate is an organometallic compound with the empirical formula C11H25LiMg and a molecular weight of 188.56 g/mol . This compound is typically used in various chemical reactions and industrial applications due to its unique properties and reactivity.
Mécanisme D'action
Target of Action
Lithium Dibutyl(isopropyl)magnesate is an organometallic compound Organometallic compounds are generally used as reagents, catalysts, and precursor materials in various applications such as thin film deposition, industrial chemistry, pharmaceuticals, and led manufacturing .
Mode of Action
It’s known that organometallic compounds like this can participate in grignard reactions , which are a common method for forming carbon-carbon bonds.
Biochemical Pathways
Organometallic compounds are known to play crucial roles in various chemical reactions and processes .
Pharmacokinetics
The compound is a liquid at room temperature and has a density of 0708 g/mL at 25 °C .
Result of Action
As an organometallic compound, it’s likely involved in various chemical reactions and processes .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Méthodes De Préparation
Lithium dibutyl(isopropyl)magnesate is commonly prepared through the reaction of butyllithium and isopropylmagnesium chloride in a suitable solvent such as diethyl ether or hexanes . The reaction conditions typically involve low temperatures to ensure the stability of the compound and to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of the compound and to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Lithium dibutyl(isopropyl)magnesate is known to undergo several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where it acts as a nucleophile, replacing other groups in organic molecules.
Addition Reactions: It can add to multiple bonds, such as carbon-carbon double bonds, to form new carbon-carbon bonds.
Grignard Reactions: As a Grignard reagent, it can react with carbonyl compounds to form alcohols.
Common reagents used in these reactions include various organic halides, carbonyl compounds, and other electrophiles. The major products formed from these reactions depend on the specific reactants and conditions used but often include alcohols, alkanes, and other organic compounds .
Applications De Recherche Scientifique
Lithium dibutyl(isopropyl)magnesate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Comparaison Avec Des Composés Similaires
Lithium dibutyl(isopropyl)magnesate can be compared with other similar organometallic compounds, such as:
- Di-n-butylmagnesium
- Isopropylmagnesium chloride
- tert-Butylmagnesium chloride
- n-Butyl-sec-butylmagnesium
These compounds share similar reactivity and applications but differ in their specific structures and properties. This compound is unique due to its combination of butyl and isopropyl groups, which can influence its reactivity and the types of reactions it can undergo .
Propriétés
IUPAC Name |
lithium;magnesium;butane;propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C3H7.Li.Mg/c2*1-3-4-2;1-3-2;;/h2*1,3-4H2,2H3;3H,1-2H3;;/q3*-1;+1;+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGMVPTTOXMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC[CH2-].CCC[CH2-].C[CH-]C.[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25LiMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296802-58-9 | |
| Record name | Lithium dibutyl(isopropyl)magnesate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















